1,2,4-triazine-3,5-dithiol
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Overview
Description
The compound with the identifier “1,2,4-triazine-3,5-dithiol” is known as 2,4,6-tribromoaniline. It is a brominated derivative of aniline with the chemical formula C₆H₄Br₃N. This compound is used in various fields, including organic synthesis, pharmaceuticals, agrochemicals, and fire-extinguishing agents .
Preparation Methods
2,4,6-tribromoaniline can be synthesized by treating aniline with bromine water in a solution of acetic acid or dilute hydrochloric acid. This reaction results in the formation of a white precipitate, which is the desired product . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the complete bromination of the aniline.
Chemical Reactions Analysis
2,4,6-tribromoaniline undergoes several types of chemical reactions:
Diazotization: This reaction involves converting the amino group into a diazonium group, which can then be replaced with hydrogen to form 1,3,5-tribromobenzene.
Substitution Reactions: The bromine atoms in 2,4,6-tribromoaniline can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Scientific Research Applications
2,4,6-tribromoaniline has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the synthesis of drugs and other medicinal compounds.
Agrochemicals: It is used in the production of pesticides and other agricultural chemicals.
Fire-Extinguishing Agents: Due to its brominated structure, 2,4,6-tribromoaniline is used in the formulation of fire-extinguishing agents.
Mechanism of Action
The mechanism of action of 2,4,6-tribromoaniline is primarily related to its chemical reactivity. The bromine atoms in the compound make it highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
2,4,6-tribromoaniline can be compared with other brominated anilines and similar compounds:
4-bromoaniline: This compound has a single bromine atom and is less reactive compared to 2,4,6-tribromoaniline.
2,4,6-tribromophenol: Similar to 2,4,6-tribromoaniline, this compound has three bromine atoms but differs in its functional group, which is a hydroxyl group instead of an amino group.
2,4,6-tribromoanisole: This compound has a methoxy group instead of an amino group, making it different in terms of reactivity and applications.
2,4,6-tribromoaniline is unique due to its specific structure and the presence of three bromine atoms, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
1,2,4-triazine-3,5-dithiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3S2/c7-2-1-4-6-3(8)5-2/h1H,(H2,5,6,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYCDUJGGHBHAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=N1)S)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(N=C(N=N1)S)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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